molecular formula C14H15ClN4O3 B605696 Avadomide hydrochloride CAS No. 1398053-45-6

Avadomide hydrochloride

Cat. No.: B605696
CAS No.: 1398053-45-6
M. Wt: 322.75 g/mol
InChI Key: BVJRNKXVSYLNFD-UHFFFAOYSA-N
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Description

Avadomide hydrochloride is a novel, small molecule that modulates cereblon, a protein involved in the ubiquitin-proteasome system. This compound exhibits potential antineoplastic, antiangiogenic, and immunomodulatory activities. It is primarily investigated for its efficacy in treating various types of cancer, including diffuse large B-cell lymphoma and multiple myeloma .

Scientific Research Applications

Avadomide hydrochloride has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of avadomide hydrochloride involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Avadomide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction Products: Reduced forms of quinazolinone derivatives.

    Substitution Products: Halogenated quinazolinone derivatives.

Mechanism of Action

Avadomide hydrochloride exerts its effects by binding to cereblon, a substrate receptor in the cullin-4 RING E3 ubiquitin ligase complex. This binding promotes the recruitment and subsequent proteasomal degradation of hematopoietic transcription factors Aiolos and Ikaros. The degradation of these transcription factors leads to:

Similar Compounds:

Uniqueness of this compound:

Properties

1398053-45-6

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75 g/mol

IUPAC Name

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H

InChI Key

BVJRNKXVSYLNFD-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CC 122 HCl;  CC-122;  CC122, Avadomide HCl;  Avadomide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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